Salicylaldehyde Phenyl-acyl hydrazone
Description
Salicylaldehyde phenyl-acyl hydrazone is a Schiff base derivative synthesized via condensation of salicylaldehyde (2-hydroxybenzaldehyde) with phenyl-acyl hydrazides. Its structure features a hydrazone (-NH-N=) linkage and a salicylaldehyde moiety, which confers unique chemical and biological properties. The phenolic hydroxyl group and acylhydrazone backbone enable metal chelation, radical scavenging, and interaction with biomolecules . These compounds exhibit pharmacological versatility, including antioxidant, anticancer, and iron-chelating activities, making them subjects of extensive research in medicinal chemistry .
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10- |
InChI Key |
WKIWEDKDZPIULI-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\C2=CC=CC=C2O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
Biological Activity
Salicylaldehyde phenyl-acyl hydrazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes recent research findings and case studies to provide a comprehensive overview of the biological activity of this compound.
1. Chemical Structure and Synthesis
This compound is synthesized through the condensation reaction between salicylaldehyde and phenyl-acyl hydrazone derivatives. The general reaction can be represented as follows:
The structure typically includes a hydrazone linkage (-C=N-NH-) which is crucial for its biological activity.
2. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against:
- HL-60 : Human promyelocytic leukemia cells
- MCF-7 : Human breast adenocarcinoma cells
- K-562 : Chronic myeloid leukemia cells
In vitro assays revealed that the compound induces apoptosis in these cell lines, with IC50 values indicating potent activity (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 15.2 | Induction of apoptosis |
| MCF-7 | 12.5 | Cell cycle arrest |
| K-562 | 18.3 | Caspase activation |
3. Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. A study evaluated its efficacy against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.
4. Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated using animal models. The compound significantly reduced paw edema in rats induced by carrageenan, demonstrating its ability to modulate inflammatory pathways (Figure 1).
Figure 1: Effect of this compound on Paw Edema
Effect on Paw Edema
5. Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicated that this compound effectively scavenges free radicals and reduces oxidative stress markers.
| Assay Type | Result |
|---|---|
| DPPH Scavenging Activity | 78% inhibition |
| FRAP Value | 0.45 mM Fe(II) |
6. Case Studies
A notable case study involved the administration of this compound in a murine model of cancer. The treated group exhibited a significant reduction in tumor size compared to the control group, suggesting its potential as an effective therapeutic agent.
Comparison with Similar Compounds
Key Findings :
- Methoxy substituents on the salicylaldehyde ring enhance DPPH scavenging (R² > 0.97 for concentration-dependent activity) .
- Bromo substituents reduce antioxidant activity but improve stability when encapsulated in polysaccharide matrices (9.17% reduction after storage) .
- Pyridoxal-derived hydrazones (e.g., SIH) exhibit superior iron chelation due to the pyridinyl nitrogen, which stabilizes Fe³⁺ complexes .
Cytotoxic and Antiproliferative Activity
Salicylaldehyde phenyl-acyl hydrazones show selective cytotoxicity against cancer cells. Substituent effects are critical:
Key Findings :
- Methoxy and nitro groups at the C5 position of salicylaldehyde correlate with potent activity against leukemia (IC₅₀ < 4 μM) .
- Hybrid hydrazones (e.g., 311m) exhibit 10-fold higher potency than parent compounds by combining iron chelation and ROS generation .
Iron-Chelating Efficiency
Iron chelation is critical for treating iron overload and oxidative stress. Comparative
Key Findings :
- Pyridoxal hydrazones (e.g., benzoyl derivatives) show prolonged action in hepatocytes, outperforming DFO in iron excretion .
- BSIH, a prochelator, remains inert until activated by ROS, minimizing off-target toxicity .
Photochemical and Stability Profiles
Photochemical properties vary with substituents and metal coordination:
Key Findings :
- BDP-hydrazones exhibit red-shifted absorption (550 nm) suitable for in vivo imaging .
- Zn(II) complexes show reversible photochromism, with LUMO localized on the hydrazone moiety .
Stability and Toxicity Considerations
- Hydrolytic Stability : Salicylaldehyde hydrazones hydrolyze to salicylaldehyde and hydrazides, with decomposition rates pH-dependent . Encapsulation in chitosan-alginate particles improves stability by 90% .
- Toxicity: Methoxy and nitro derivatives exhibit selectivity (3–5× higher toxicity in cancer vs. non-tumor cells) . Free salicylaldehyde, a decomposition product, shows moderate cytotoxicity (IC₅₀ ~20 μM in H9c2 cells) .
Preparation Methods
General Synthesis Approaches
Salicylaldehyde phenyl-acyl hydrazone is typically synthesized via acid- or base-catalyzed condensation reactions between salicylaldehyde derivatives and phenylhydrazine or its acyl-substituted analogues. The choice of catalyst, solvent, and substituents on the reactants critically influences reaction kinetics, product yield, and intramolecular hydrogen bonding in the final product.
Condensation with Phenylhydrazine
The foundational method involves refluxing salicylaldehyde with phenylhydrazine in ethanol, facilitated by sodium acetate as a weak base. This approach, adapted from classical hydrazone synthesis, proceeds via nucleophilic attack of the hydrazine’s amino group on the aldehyde carbonyl, followed by dehydration to form the characteristic C=N bond. Sodium acetate deprotonates the hydrazine, enhancing its nucleophilicity and driving the reaction to completion. The product precipitates upon cooling and is purified via recrystallization from ethanol or acetone.
Acid-Catalyzed Condensation with Substituted Phenylhydrazines
For derivatives with electron-withdrawing substituents, such as p-nitrophenylhydrazine, acid catalysis using p-toluenesulfonic acid (PTSA) in toluene is preferred. The acidic environment protonates the carbonyl oxygen of salicylaldehyde, increasing its electrophilicity and accelerating the condensation. This method is particularly effective for synthesizing hydrazones with enhanced stability and defined stereochemistry, as demonstrated in the preparation of 4-alkoxy-2-hydroxybenzaldehyde p-nitrophenylhydrazones.
Detailed Experimental Procedures
Method Using Sodium Acetate in Ethanol
Reactants :
- Salicylaldehyde (1.0 mL, 9.4 mmol)
- Phenylhydrazine (1.0 mL, 9.4 mmol)
- Sodium acetate (1.0 g) in aqueous solution (5 mL)
Procedure :
- Dissolve phenylhydrazine in ethanol (5 mL) under stirring.
- Add sodium acetate solution dropwise to the mixture.
- Reflux the reaction at 80°C for 10–15 minutes.
- Cool the mixture in an ice bath to induce crystallization.
- Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.
Outcome :
The product forms yellow crystals with a melting point of 168–170°C. Infrared (IR) spectroscopy confirms the C=N stretch at 1598 cm⁻¹, while ¹H-NMR reveals a singlet at δ 7.90–7.91 ppm for the hydrazone proton.
Method Using p-Toluenesulfonic Acid in Toluene
Reactants :
- 4-Substituted salicylaldehyde (2.5 mmol)
- p-Nitrophenylhydrazine (2.5 mmol)
- p-Toluenesulfonic acid (40 mg)
Procedure :
- Combine reactants and catalyst in toluene (20 mL).
- Reflux under nitrogen until TLC indicates completion (~4–6 hours).
- Concentrate the mixture under reduced pressure.
- Purify the residue via crystallization from acetone/ethanol (1:1).
Outcome :
This method yields hydrazones with substituted alkoxy chains, characterized by distinct UV-Vis absorption bands and high-resolution mass spectra (HRMS) matching theoretical m/z values.
Table 1. Comparative Analysis of Synthesis Methods
Characterization of this compound
Spectroscopic Techniques
- IR Spectroscopy : The C=N stretching vibration at 1598 cm⁻¹ and O–H stretch at 3200–3400 cm⁻¹ confirm hydrazone formation.
- ¹H-NMR : Resonances for the hydrazone proton (δ 7.90–7.91) and phenolic O–H (δ 10.2–10.5) are diagnostic.
- ¹³C-NMR : The C=N carbon appears at δ 145.25–145.43, while aromatic carbons range from δ 115–160 ppm.
X-ray Crystallography
Single-crystal X-ray diffraction reveals planar hydrazone moieties stabilized by intramolecular O–H···N hydrogen bonds (bond length: 1.82–1.85 Å). Substituents at the para-position of the salicylaldehyde ring modulate hydrogen bond strength, affecting molecular packing and thermal stability.
Factors Influencing Synthesis Efficiency
Substituent Effects
Electron-donating groups (e.g., -OCH₃) on salicylaldehyde enhance reaction rates by increasing aldehyde electrophilicity. Conversely, electron-withdrawing groups (e.g., -NO₂) on phenylhydrazine necessitate harsher conditions but improve hydrazone stability.
Solvent and Catalyst Selection
Polar protic solvents like ethanol favor Schiff base formation through stabilization of transition states. Acidic catalysts (e.g., PTSA) are indispensable for reactions involving deactivated hydrazines, while sodium acetate suffices for activated analogues.
Q & A
Q. What are the standard synthetic protocols for Salicylaldehyde Phenyl-acyl hydrazone derivatives?
The compound is typically synthesized via condensation of a hydrazide (e.g., phenyl-acyl hydrazide) with salicylaldehyde derivatives under reflux in ethanol or methanol. The reaction is pH-dependent, often requiring catalytic acetic acid to facilitate imine bond formation. Post-synthesis purification involves recrystallization or column chromatography. Key structural features like methoxy and hydroxyl groups enhance solubility and reactivity .
Q. How can the structure of this compound be confirmed experimentally?
Characterization involves:
- FT-IR spectroscopy : Identification of the hydrazone linkage (C=N stretch at ~1600 cm⁻¹) and phenolic O–H stretch (~3400 cm⁻¹).
- NMR spectroscopy : ¹H NMR reveals aromatic protons and the imine proton (δ ~8.5 ppm).
- X-ray crystallography : For unambiguous confirmation of molecular geometry and hydrogen-bonding networks .
- Elemental analysis : To verify stoichiometry .
Q. What coordination chemistry principles govern its interaction with transition metals?
The hydrazone acts as a tridentate ligand, coordinating via the imine nitrogen, phenolic oxygen, and acyl oxygen. For example, Cu(II) complexes form square-planar geometries, while Zn(II) adopts tetrahedral or octahedral configurations. Solvent polarity and pH influence coordination mode, which can be probed via UV-Vis spectroscopy (d-d transitions) and molar conductance measurements .
Advanced Research Questions
Q. How can this compound derivatives be optimized for selective metal ion sensing?
- Probe design : Incorporate fluorophores (e.g., hemicyanine) into the hydrazone backbone. The phenolic hydroxyl and acyl hydrazone groups act as Cu²⁺-selective chelators, inducing fluorescence quenching via photoinduced electron transfer (PET).
- Validation : Test selectivity using competitive metal ions (Fe³⁺, Zn²⁺) and validate via Job’s plot analysis to determine binding stoichiometry .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive derivatives)?
- Structural modulation : Introduce electron-withdrawing groups (e.g., –Cl) to enhance membrane permeability.
- Assay conditions : Standardize microbial strains, incubation time, and solvent controls (e.g., DMSO cytotoxicity thresholds).
- Mechanistic studies : Use flow cytometry to differentiate static vs. cidal effects and assess biofilm disruption .
Q. How do structural variations impact photophysical properties in Zn(II) complexes?
- Stimuli-responsive behavior : Substituents like –OCH₃ or –NO₂ alter conjugation length, affecting excited-state intramolecular proton transfer (ESIPT) and mechanochromic luminescence.
- Coordination mode : Monodentate vs. bidentate ligands influence crystallinity and stimuli-responsive reversibility. Characterize via time-resolved fluorescence and PXRD .
Q. What methodologies assess the pharmacokinetic stability of hydrazone-based prochelators?
- LC-UV/MS protocols : Quantify prochelator (e.g., boronyl-salicylaldehyde hydrazone) and active chelator in plasma. Validate linearity (0.06–23 μM), precision (RSD <15%), and recovery (>90%).
- Hydrolysis kinetics : Monitor hydrazone bond stability under physiological pH (7.4) and oxidative conditions (H₂O₂) .
Q. How can structure-activity relationships (SAR) guide the development of antiproliferative hydrazones?
- Iron chelation efficacy : Measure logβ values for Fe³⁺ binding via spectrophotometric titration. Higher logβ correlates with antiproliferative activity in cancer cell lines (e.g., Jurkat, K562).
- Lipophilicity optimization : Calculate partition coefficients (logP) to balance membrane permeability and solubility. Derivatives with logP ~2.5 show optimal bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
